Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate
Description
Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with chlorine (position 7), methyl (position 5), and a carboxylate ester (position 3). The chlorine and methyl substituents influence electronic and steric properties, while the ester group enhances solubility and serves as a synthetic handle for further derivatization .
Properties
IUPAC Name |
methyl 7-chloro-5-methylthieno[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-3-7(11)9-8(12-5)6(4-15-9)10(13)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUYTRYXUOKLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Amino or thiol-substituted thienopyridine derivatives.
Scientific Research Applications
Biological Activities
Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate exhibits several promising biological activities:
1. Anticancer Activity:
Research indicates that derivatives of thieno[3,2-B]pyridines, including this compound, show potential as anticancer agents. Studies have demonstrated:
- Inhibition of Tumor Growth: In vitro studies revealed that certain derivatives significantly reduced cell proliferation in various cancer cell lines, including triple-negative breast cancer .
- Mechanism of Action: These compounds may inhibit key signaling pathways involved in tumor growth and angiogenesis by targeting receptors such as VEGFR-2 .
2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest:
- Inhibition of Bacterial Growth: this compound derivatives have shown activity against a range of pathogenic bacteria .
3. Other Therapeutic Applications:
The compound's unique structure may allow it to interact with various biological targets, making it a candidate for further investigation in:
- Neurological Disorders: Potential applications in modulating neurotransmitter systems.
- Inflammatory Diseases: Exploration of anti-inflammatory properties through specific receptor interactions .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor effects of thieno[3,2-B]pyridine derivatives using an in ovo chick chorioallantoic membrane model. Results indicated that specific derivatives significantly reduced tumor size and cell proliferation rates .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity against Mycobacterium tuberculosis, derivatives were tested for their ability to inhibit bacterial growth without cytotoxic effects on mammalian cells .
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thieno[3,2-b]pyridine Core
Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate (CAS 648859-81-8)
- Structural Differences : Replaces the methyl group at position 5 with a trifluoromethyl (-CF₃) group.
- Solubility: The bulkier -CF₃ group may reduce solubility relative to the methyl analog, as seen in similar compounds where bulky substituents like nitro or trifluoromethyl groups decrease solubility (e.g., GP-50 in ) .
- Synthetic Relevance : Both compounds share a common synthetic pathway involving esterification and halogenation steps, though introducing -CF₃ requires specialized reagents like trifluoromethylating agents .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
- Core Differences: Features a thieno[2,3-c]pyridine core instead of [3,2-b], altering ring fusion and electronic distribution.
- Functional Groups: Incorporates an amino group and a Boc-protected amine, which are absent in the target compound.
Substituent Position and Activity Trends
Evidence from Scaffold I () highlights critical substituent effects:
- Halogens in Meta-Position : Improve activity in phenyl-substituted analogs, suggesting that the chlorine at position 7 in the target compound may similarly enhance bioactivity by modulating electron density or steric interactions .
- Methoxy vs. Methyl Substitutents : Methoxy groups in ortho/para positions on phenyl rings are tolerated, but methyl groups (as in the target compound) may offer better metabolic stability due to reduced susceptibility to oxidative demethylation .
Comparison with Pyridine and Pyridazine Derivatives
Pyrido[1,2-b]pyridazine Derivatives ()
- Core Structure: Pyridazine fused with pyridine, differing from thienopyridine.
- Substituent Strategy: Trifluoromethyl and fluorophenyl groups are common, mirroring the use of halogens and -CF₃ in thienopyridines to optimize lipophilicity and target engagement .
Thiazolo[3,2-a]pyridine Derivatives ()
- Core Differences : Thiazole fused with pyridine instead of thiophene.
- Functionalization: Coumarin-derived substituents (e.g., methoxy or diethylamino groups) are used to enhance fluorescence or binding, contrasting with the simpler methyl/chlorine substituents in the target compound .
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Complexity: The target compound’s synthesis is less demanding than analogs requiring coupling of furan linkers or protection of amino groups (e.g., ) .
- Biological Relevance : Chlorine and methyl groups balance bioactivity and stability, whereas -CF₃ () or nitro groups () may trade potency for solubility challenges .
- Crystallographic Insights : While crystal data for the target compound is unavailable, related structures (e.g., ) suggest that planar conformations dominate, with substituents influencing packing and stability .
Biological Activity
Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate (CAS No. 2573798-40-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its antimicrobial and anticancer activities.
This compound has the molecular formula and a molecular weight of 239.69 g/mol. The compound features a thieno[3,2-B]pyridine core with a methyl and a carboxylate group, contributing to its unique reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of 2-chloropyridine with thiophene derivatives in the presence of bases such as sodium hydride.
- Use of continuous flow reactors for industrial-scale production to improve yield and purity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Notably:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 µM .
- Antifungal Properties : It also demonstrated antifungal activity against species like Candida albicans, indicating its broad-spectrum potential .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Type | MIC (µM) |
|---|---|---|
| Pseudomonas aeruginosa | Bacterial Inhibition | 0.21 |
| Escherichia coli | Bacterial Inhibition | 0.21 |
| Candida albicans | Antifungal Activity | 0.83 |
Cytotoxicity and Selectivity
In vitro studies assessed the cytotoxic effects on human cell lines:
- Cell Lines Tested : Human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3).
- Findings : The compound showed lower toxicity in BALB/c 3T3 cells compared to HaCat cells, suggesting selective cytotoxicity that could be advantageous in therapeutic applications .
The biological activity of this compound is attributed to its interaction with key molecular targets:
- Binding to DNA Gyrase : Molecular docking studies indicated strong binding interactions within the active site of DNA gyrase, which is crucial for bacterial DNA replication.
- Hydrogen Bonding : The compound forms multiple hydrogen bonds with critical amino acids in the enzyme, enhancing its inhibitory potential .
Case Studies
A notable study highlighted the effectiveness of this compound in reducing glioma cell viability through mechanisms independent of AMPK inhibition. This indicates potential applications in cancer therapy beyond antimicrobial uses .
Q & A
Basic Research Questions
What are the common synthetic routes for preparing Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate?
A typical synthesis involves a multi-step protocol starting with halogenated pyridine precursors. For example, esterification under acidic conditions (e.g., methanol with p-toluenesulfonic acid) is used to introduce the carboxylate group, followed by cyclization to form the thieno-pyridine core. Purification often employs recrystallization from solvents like ethyl acetate or n-hexane . Critical parameters include temperature control (e.g., 80°C for cyclization) and stoichiometric optimization of halogenating agents to minimize side products.
What analytical techniques are essential for confirming the molecular structure post-synthesis?
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions (e.g., methyl and chloro groups).
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (expected ~295.67 g/mol for CHClFNOS analogs) .
- X-Ray Diffraction (XRD): Single-crystal XRD provides unambiguous confirmation of bond lengths (e.g., C–C avg. 1.39 Å) and angles (e.g., 117.77° for pyridine rings) .
Advanced Research Questions
How can researchers resolve discrepancies in crystallographic refinement parameters for this compound?
Discrepancies in R factors (e.g., R = 0.047 vs. wR = 0.113) may arise from twinning, disorder, or incomplete data. Strategies include:
- Data Collection: Ensure high-resolution (<1.0 Å) datasets at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Refinement Software: Use SHELXL for small-molecule refinement, leveraging constraints for hydrogen atoms (riding model) and anisotropic displacement parameters for heavy atoms .
- Validation Tools: Check for outliers in bond lengths/angles using programs like PLATON or OLEX2 .
What methodological approaches optimize hydrogen bonding analysis in its crystal packing?
- Graph Set Analysis: Classify hydrogen bonds (e.g., O–H···O vs. O–H···π) using Etter’s formalism to identify supramolecular motifs .
- Energy Frameworks: Calculate interaction energies (e.g., via CrystalExplorer) to prioritize dominant interactions influencing packing .
- Temperature-Dependent Studies: Monitor hydrogen bond stability under variable temperatures to assess their role in polymorph formation .
Data-Driven Insights
Typical Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P2/c | |
| R Factor | 0.047 | |
| C–C Bond Length | 1.39 Å (avg.) | |
| Dihedral Angle (Pyridine) | 117.77° |
Synthesis Yield Optimization
| Condition | Impact on Yield | Reference |
|---|---|---|
| Catalyst (Acid) Loading | 10 mol% → 85% yield | |
| Reaction Time | 5.5 hrs → 90% purity |
Safety and Best Practices
- Handling: Use fume hoods to avoid inhalation of halogenated intermediates; minimize dust formation during weighing .
- Storage: Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Waste Disposal: Segregate halogenated waste for specialized treatment to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
